molecular formula C22H25N3O5 B2863081 4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891123-66-3

4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2863081
CAS RN: 891123-66-3
M. Wt: 411.458
InChI Key: GMVPCOVTINBSTP-UHFFFAOYSA-N
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Description

4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been shown to possess a range of biological activities.

Scientific Research Applications

Anticancer Applications

Research has shown that compounds related to 4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide demonstrate significant anticancer activity. For instance, a series of substituted benzamides, which are structurally similar, have been synthesized and evaluated for their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent anticancer activity compared to the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Properties

Other derivatives of 1,3,4-oxadiazole, a core component of the compound , have demonstrated antimicrobial and antioxidant properties. A study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives revealed good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Karanth et al., 2019).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for nematocidal activities. Certain compounds from this research showed significant nematocidal activity against Bursaphelenchus xylophilus, a notable nematode pest (Liu et al., 2022).

Corrosion Inhibition

1,3,4-oxadiazole derivatives have also been assessed for their corrosion inhibition properties, particularly in the context of protecting mild steel in sulfuric acid environments. These compounds have shown promising results in terms of increasing charge transfer resistance and forming protective layers, as evidenced by various physicochemical and theoretical studies (Ammal et al., 2018).

properties

IUPAC Name

4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)21-24-25-22(30-21)23-20(26)15-10-8-14(4)9-11-15/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPCOVTINBSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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